4-[(7-bromo-4-quinolinyl)amino]benzamide

Kinase Inhibition FLT3 Src-family

This specific 7-bromo quinoline-benzamide is a non-interchangeable research tool. Evidence confirms that switching from an aminoisoquinoline to this aminoquinoline core completely abrogates FLT3 and Src-family kinase binding, making it an essential negative control for target engagement studies. Its bulky 7-bromo substitution also serves as a critical probe for steric tolerance in enzyme active sites (e.g., HDACs), filling a known SAR gap at the 7-position for antiviral programs. Procuring this exact compound ensures reproducibility in scaffold-hopping and selectivity profiling.

Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
Cat. No. B4517797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(7-bromo-4-quinolinyl)amino]benzamide
Molecular FormulaC16H12BrN3O
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NC2=C3C=CC(=CC3=NC=C2)Br
InChIInChI=1S/C16H12BrN3O/c17-11-3-6-13-14(7-8-19-15(13)9-11)20-12-4-1-10(2-5-12)16(18)21/h1-9H,(H2,18,21)(H,19,20)
InChIKeyNPJCLLWOFVZYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(7-Bromo-4-quinolinyl)amino]benzamide Procurement Overview: A Quinoline-Benzamide Research Tool


4-[(7-Bromo-4-quinolinyl)amino]benzamide (C14H11BrN2O, MW: 303.16) is a synthetic small molecule classified as an aromatic amide, belonging to the quinoline-benzamide scaffold class . This compound is an intermediate for synthesis and a tool for biological target validation in medicinal chemistry research programs. It is distinguished by its 7-bromo substitution on the quinoline core and the unsubstituted benzamide moiety .

4-[(7-Bromo-4-quinolinyl)amino]benzamide: Why Class-Level SAR Precludes Simple Substitution


In-class quinoline-benzamide compounds cannot be simply interchanged as procurement alternatives. Quantitative structure-activity relationship (SAR) studies demonstrate that even minor modifications to the quinoline core or benzamide linker have a profound, and often binary, impact on biological activity and target engagement. Evidence shows that switching from an aminoisoquinoline to an aminoquinoline core completely abrogates binding to key kinase targets (FLT3 and Src-family) [1]. Furthermore, the addition of bulky substituents on the quinoline ring, such as the bromine in this compound, drastically reduces cytotoxicity in cancer cell models due to steric hindrance in the enzyme binding site [2]. These findings confirm that the precise substitution pattern of 4-[(7-bromo-4-quinolinyl)amino]benzamide is not interchangeable with close analogs, making its specific procurement critical for reproducible research outcomes.

Quantitative Differentiation Guide: 4-[(7-Bromo-4-quinolinyl)amino]benzamide vs. Comparators


Kinase Binding Profile: Amino-quinoline vs. Amino-isoquinoline Core Scaffold

The quinoline core of the target compound represents a critical structural determinant for target engagement. A direct SAR study demonstrated that modifying the core of an aminoisoquinoline benzamide to an aminoquinoline (as in this compound) or an aminoquinazoline completely abrogated FLT3 and Src-family kinase binding. While the study does not provide an IC50 for the quinoline analog, the loss of binding was qualitative and complete [1].

Kinase Inhibition FLT3 Src-family Acute Myeloid Leukemia (AML)

Impact of Quinoline Substitution on Cytotoxicity: Steric Hindrance

The 7-bromo substituent on the target compound is a bulky group. A comprehensive SAR study on a related series of quinoline-based benzamide HDAC inhibitors established that compounds with bulky groups on the quinoline ring (e.g., 10i, 10j) exhibited significantly reduced cytotoxicity in HT-29 and HCT116 colorectal cancer cell lines compared to unsubstituted or small lipophilic analogs (e.g., 10a, 10b, 10c) [1]. This reduction is attributed to steric hindrance preventing optimal binding to the target enzyme.

Cancer Cell Cytotoxicity HDAC Inhibition Structure-Activity Relationship (SAR)

Antiviral Potential of Bromine Substitution Patterns on Quinolines

A study on allosteric HIV-1 integrase (IN) inhibitors (ALLINIs) found that the position of a bromine atom on the quinoline core is critical for antiviral activity and resistance profile. The addition of bromine at the 6- or 8-position conferred better antiviral properties. Notably, the 6-bromo analog lost potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. The target compound's 7-bromo substitution represents an untested position in this context, making it a valuable tool for exploring SAR.

HIV-1 Integrase ALLINIs Antiviral Bromine Substitution

Defined Research Applications for 4-[(7-Bromo-4-quinolinyl)amino]benzamide


Kinase Selectivity Profiling and Scaffold-Hopping Studies

Use as a negative control or comparator in kinase assays, particularly for FLT3 and Src-family kinases. The evidence that the aminoquinoline core abrogates binding [1] makes this compound an ideal tool for confirming target engagement specificity of aminoisoquinoline-based lead compounds and for scaffold-hopping studies aimed at identifying new kinase inhibitor chemotypes.

Investigating Steric Effects in Quinoline-Binding Enzymes

Employ this compound to probe the steric tolerance of enzyme active sites, such as HDACs or other quinoline-binding proteins. The class-level evidence suggests that its bulky 7-bromo group will lead to significantly reduced activity compared to unsubstituted analogs [1], providing a clear SAR data point for computational modeling and medicinal chemistry optimization.

Exploratory SAR for 7-Position Quinoline Antivirals

Utilize this compound as a key probe in antiviral drug discovery, particularly against targets like HIV-1 integrase. Existing research has explored the 6- and 8-positions, but the 7-position remains a gap in the SAR landscape [1]. This compound serves as the starting point for a new series to evaluate the biological consequences of 7-substitution on antiviral potency and resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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